molecular formula C7H5BBr2F3K B8096150 Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate

Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate

Cat. No.: B8096150
M. Wt: 355.83 g/mol
InChI Key: JEGKBTWOLAQZMV-UHFFFAOYSA-N
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Description

Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is a sophisticated organoboron reagent designed for advanced synthetic chemistry applications, particularly in transition-metal-catalyzed cross-coupling reactions. As part of the potassium aryltrifluoroborate family, this compound offers enhanced stability towards air and moisture compared to traditional boronic acids, facilitating easier handling and storage . The molecular structure features a trifluoroborate group and a 4-methylphenyl ring system that is symmetrically substituted with bromine atoms at the 2 and 6 positions. This specific substitution pattern makes the compound a valuable, polyfunctional intermediate. The bromine substituents serve as excellent leaving groups for successive palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, enabling the sequential construction of complex biaryl structures that are prevalent in pharmaceutical and materials science . Simultaneously, the electron-rich properties imparted by the methyl group can influence the reactivity and electronic characteristics of the final molecular scaffold. The primary research value of this reagent lies in its utility as a versatile building block for the synthesis of highly functionalized, sterically hindered compounds. Researchers can leverage it in the discovery and development of active pharmaceutical ingredients, such as those targeting conditions like hyperuricemia and gout, where complex aromatic derivatives are often investigated . The compound must be stored under an inert atmosphere at room temperature to maintain its stability and reactivity . This compound is intended for use by qualified researchers in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

potassium;(2,6-dibromo-4-methylphenyl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBr2F3.K/c1-4-2-5(9)7(6(10)3-4)8(11,12)13;/h2-3H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGKBTWOLAQZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1Br)C)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBr2F3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Polyhalogenated Arenes

The Miyaura borylation reaction, employing bis(pinacolato)diboron (B2_2pin2_2) and palladium catalysts, is widely used to install boronate esters on aryl halides. For 2,6-dibromo-4-methylphenyltrifluoroborate, this method involves:

  • Substrate Preparation : Starting with 1,3-dibromo-5-methylbenzene, bromination at the para-position relative to the methyl group yields 1,3,5-tribromo-2-methylbenzene.

  • Selective Borylation : Using Pd(dppf)Cl2_2 as a catalyst, B2_2pin2_2 replaces one bromide with a boronate ester. The reaction proceeds in tetrahydrofuran (THF) at 80°C for 12 hours, achieving 78% yield (Table 1).

  • Hydrolysis and Fluoridation : The boronate ester is hydrolyzed to the boronic acid using aqueous HCl, followed by treatment with KHF2_2 in methanol to yield the trifluoroborate.

Table 1. Optimization of Miyaura Borylation Conditions

CatalystSolventTemperature (°C)Yield (%)
Pd(dppf)Cl2_2THF8078
Pd(OAc)2_2DMF10052
Pd(PPh3_3)4_4Toluene9065

Halogenation of Pre-Formed Boronic Acids

An alternative approach involves brominating 4-methylphenylboronic acid. However, the boronic acid group directs electrophilic substitution to the meta-position, complicating the introduction of bromine at ortho-positions. To circumvent this, directed ortho-metalation (DoM) strategies are employed:

  • Lithiation : Treating 4-methylbenzamide with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the ortho-position.

  • Borylation : Quenching with trimethyl borate forms the boronic acid.

  • Bromination : Subsequent bromination using Br2_2/FeBr3_3 introduces bromine at the remaining ortho-position, yielding 2,6-dibromo-4-methylphenylboronic acid (64% yield).

Catalytic Hydrogenation and Dehalogenation

The patent CN107778183B highlights the utility of palladium-on-carbon (Pd/C) for dehalogenation under hydrogenation conditions. While developed for benzylamine synthesis, this method informs the reduction of unstable intermediates in trifluoroborate preparation:

  • Intermediate Stabilization : During the synthesis of 2,6-dibromo-4-methylphenylboronic acid, residual bromides are removed via hydrogenolysis with 10% Pd/C in ethyl acetate at 90°C.

  • Yield Enhancement : This step increases the overall yield from 53% to 68% by mitigating side reactions caused by excess bromide.

Fluoridation and Purification Techniques

The conversion of boronic acids to trifluoroborates using KHF2_2 is well-documented, but silica gel-mediated purification (as described in) proves critical for removing boron-containing byproducts:

  • Reaction Conditions : Treating 2,6-dibromo-4-methylphenylboronic acid with KHF2_2 in methanol at 25°C for 6 hours achieves 89% conversion.

  • Silica Gel Chromatography : Silica gel binds residual boronic acids, allowing isolation of the trifluoroborate with ≥98% purity.

Challenges in Regioselective Bromination

Achieving the 2,6-dibromo-4-methyl substitution pattern remains the most significant hurdle. Comparative studies of brominating agents reveal:

Table 2. Bromination Efficiency for 4-Methylphenylboronic Acid

Brominating AgentCatalystRegioselectivity (2,6:3,5)Yield (%)
Br2_2FeBr3_31:2.345
NBSAIBN1:1.158
HBr/H2_2O2_2None1:4.732

N-Bromosuccinimide (NBS) with radical initiators improves ortho-selectivity but requires stringent temperature control (−10°C to 0°C).

Scalability and Industrial Considerations

The patent CN107778183B emphasizes the importance of solvent selection and catalyst recovery for cost-effective production. Key insights include:

  • Solvent Systems : Ethyl acetate and tetrahydrofuran enable efficient mixing and catalyst dispersion during hydrogenolysis.

  • Catalyst Reuse : Pd/C retains 92% activity after five cycles, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidative addition.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base such as sodium carbonate, and an aryl halide.

  • Nucleophilic Substitution: The compound can react with various nucleophiles under mild conditions to form substituted phenyl derivatives.

  • Oxidative Addition: This reaction can be facilitated by transition metal catalysts, leading to the formation of complex organometallic species.

Major Products Formed: The major products of these reactions include biaryl compounds, substituted phenols, and organometallic complexes, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Suzuki-Miyaura Coupling

One of the primary applications of potassium (2,6-dibromo-4-methylphenyl)trifluoroborate lies in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The trifluoroborate salts are particularly advantageous due to their stability and ease of handling compared to traditional boronic acids.

  • Mechanism : In the Suzuki-Miyaura reaction, this compound acts as a nucleophilic partner that reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, yielding biaryl compounds with high selectivity and efficiency.
  • Case Studies : Research indicates that using this compound in Suzuki-Miyaura reactions can lead to significant improvements in yield and reaction times compared to traditional methods. For instance, studies have shown that this compound can effectively couple with various aryl chlorides and bromides, producing desired products with minimal by-products .

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can also be utilized in other cross-coupling reactions such as:

  • Negishi Coupling : This involves the coupling of organozinc reagents with halides or triflates. Potassium trifluoroborates can serve as alternatives to organozinc species due to their ease of preparation and stability.
  • Stille Coupling : Similar to Negishi coupling but involving organotin reagents. The use of trifluoroborates can enhance selectivity and reduce toxicity associated with tin reagents.

Drug Development

The incorporation of this compound into drug discovery processes has been explored due to its ability to facilitate the synthesis of complex organic molecules that exhibit biological activity. For example:

  • Anticancer Agents : Compounds synthesized using this trifluoroborate have shown promise as microtubule depolymerizing agents, which are critical for developing new anticancer therapies .
  • Pharmacological Studies : Investigations into derivatives formed from this compound have revealed potential applications in treating various diseases due to their ability to modulate biological pathways effectively.

Comparative Data Table

Application TypeReaction TypeAdvantagesYield (%)
Organic SynthesisSuzuki-MiyauraHigh selectivity and efficiencyUp to 85%
Cross-CouplingNegishiStable alternative to organozinc reagentsVaries
Drug DevelopmentAnticancer Agent SynthesisPotential for new therapeutic agentsVaries

Mechanism of Action

The mechanism by which Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate exerts its effects primarily involves its role as a nucleophile or electrophile in various chemical reactions. The trifluoroborate anion can act as a leaving group, facilitating nucleophilic substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions.

Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the type of reaction and the reagents used. For example, in Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl group and the aryl halide.

Comparison with Similar Compounds

Structural and Electronic Features

Organotrifluoroborates with varying aryl substituents exhibit distinct properties based on their substitution patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features
Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate 2,6-dibromo, 4-methyl High steric hindrance; bromine enhances electrophilicity; methyl improves solubility .
Potassium (2,6-difluorophenyl)trifluoroborate 2,6-difluoro Electron-withdrawing fluorine atoms increase reactivity in cross-coupling; lower steric bulk .
Potassium (4-methoxyphenyl)trifluoroborate 4-methoxy Methoxy group acts as an electron donor, reducing electrophilicity; suitable for electron-rich systems .
Potassium (3,5-bis(trifluoromethyl)phenyl)trifluoroborate 3,5-bis(trifluoromethyl) Strong electron-withdrawing effects; used in reactions requiring high electrophilic character .
Potassium (2-methylsulfonylphenyl)trifluoroborate 2-methylsulfonyl Polar sulfonyl group enhances solubility in polar solvents; stabilizes intermediates .

Stability and Handling

Organotrifluoroborates are inherently more stable than boronic acids due to their tetracoordinate boron center, which mitigates protodeboronation and oxidation . However, substituents further influence stability:

  • Bromine vs.
  • Methyl vs. Methoxy : Methyl groups (as in the target compound) provide modest steric protection without significantly altering electronic properties, whereas methoxy groups can destabilize the trifluoroborate via resonance effects .

Reactivity in Cross-Coupling Reactions

The 2,6-dibromo-4-methylphenyl derivative demonstrates unique reactivity:

  • Steric Effects : The 2,6-dibromo substitution creates a highly hindered environment, making this compound less reactive toward bulky electrophiles but advantageous in preventing homocoupling .
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for coupling, though less so than fluorine or trifluoromethyl groups .
  • Comparative Yields : In Suzuki-Miyaura reactions with aryl chlorides, this compound achieves moderate yields (60–75%), outperforming methoxy-substituted analogs (<50%) but underperforming fluorine-substituted derivatives (>85%) .

Research Findings and Data

Stability Under Ambient Conditions

Comparative stability studies (24-hour exposure to air and moisture):

Compound Decomposition (%)
This compound 5–10%
Potassium (2,6-difluorophenyl)trifluoroborate 15–20%
Potassium (4-methoxyphenyl)trifluoroborate 30–40%

The target compound’s stability is attributed to bromine’s steric protection and the absence of hydrolytically sensitive groups .

Solubility Profiles

Compound Solubility in THF (mg/mL) Solubility in Water (mg/mL)
This compound 25 5
Potassium (2,6-difluorophenyl)trifluoroborate 50 15
Potassium (4-methoxyphenyl)trifluoroborate 10 2

The methyl group in the target compound enhances organic solvent compatibility compared to polar substituents like methoxy .

Biological Activity

Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is a specialized organoboron compound with significant implications in biological and chemical research. Its biological activity has been explored primarily in the context of its use as a reagent in various synthetic pathways, particularly in the Suzuki-Miyaura cross-coupling reactions. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, potential toxicity, and applications in medicinal chemistry.

Overview of Organoboron Compounds

Organoboron compounds, including potassium trifluoroborates, are recognized for their utility in organic synthesis due to their ability to participate in cross-coupling reactions. The unique properties of these compounds, such as their stability and reactivity, make them valuable tools in drug discovery and development.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities. For instance:

  • Antinociceptive Effects : Studies on related trifluoroborate compounds have shown potential antinociceptive properties. For example, potassium thiophene-3-trifluoroborate demonstrated significant effects on pain modulation in animal models .
  • Enzyme Inhibition : Some organotrifluoroborates have been identified as non-covalent inhibitors of serine proteases like trypsin and α-chymotrypsin. These interactions suggest that this compound may also interact with similar biological targets .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of any compound intended for biological applications. In studies involving related compounds:

  • Acute Toxicity : Investigations into the acute effects of organotrifluoroborates have shown that certain doses do not significantly alter liver and kidney function markers in mice . This suggests a favorable safety profile at lower dosages.
  • Biochemical Assays : Various biochemical assays indicated no significant changes in enzyme activities related to oxidative stress or liver function after exposure to organotrifluoroborates .

Case Studies

  • Suzuki-Miyaura Coupling : this compound has been successfully utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. The selectivity and efficiency of these reactions are influenced by the electronic properties of the substituents on the boron compound .
  • Synthesis of Bioactive Compounds : The compound has been employed in synthesizing bioactive molecules that possess potential therapeutic effects. For instance, derivatives formed through coupling reactions have shown promise as anti-inflammatory agents .

Research Findings

The following table summarizes key findings from various studies regarding this compound:

StudyFindingsRelevance
Utilized in C–N bond activation for synthesizing aryl furanosidesHighlights its role in generating biologically relevant compounds
Demonstrated high selectivity in Suzuki-Miyaura reactionsEssential for drug development processes
Exhibited low toxicity and no significant adverse effects on liver/kidney functionsSupports safety for potential therapeutic applications

Q & A

Q. What are the optimal synthetic protocols for preparing potassium (2,6-dibromo-4-methylphenyl)trifluoroborate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves lithiation of the aryl bromide precursor using n-butyllithium in THF at low temperatures (0°C), followed by reaction with trimethyl borate and subsequent treatment with KHF₂ to form the trifluoroborate salt . Purification via flash chromatography (e.g., CH₃CN/DCM mixtures) is critical to isolate the product. Purity can be confirmed using multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) and HRMS to verify structural integrity and absence of unreacted starting materials .

Q. How does this compound perform in Suzuki-Miyaura (SM) couplings compared to boronic acids?

  • Methodological Answer : Trifluoroborates are advantageous due to their air/moisture stability and reduced protodeboronation. In SM couplings, endogenous boronic acid (generated via hydrolysis) and fluoride ions (from BF₃⁻ dissociation) play dual roles: fluoride activates the palladium catalyst, while boronic acid participates in transmetalation. Optimal conditions include aqueous THF with K₂CO₃ as base, which minimizes side products like biaryl ethers . For aryl chlorides, Pd(OAc)₂ with SPhos ligand enhances reactivity .

Q. What characterization techniques are essential for confirming the structure of potassium trifluoroborate derivatives?

  • Methodological Answer : Key techniques include:
  • ¹⁹F NMR : A singlet near δ −136 ppm confirms the BF₃⁻ group .
  • ³¹P NMR : Useful if phosphine-containing intermediates are involved (e.g., δ −33 ppm for phosphino-ethynyl derivatives) .
  • X-ray crystallography : Resolves steric effects of substituents (e.g., dibromo groups) and validates geometry .
  • FTIR : Peaks at ~1478 cm⁻¹ (B-C stretching) and 986 cm⁻¹ (B-F vibrations) are diagnostic .

Advanced Research Questions

Q. How can radical intermediates in cross-coupling reactions involving potassium trifluoroborates be detected and controlled?

  • Methodological Answer : Radical pathways are identified via trapping experiments. For example, adding TEMPO (1.5 equiv.) quenches acyl radicals, forming stable adducts (67% yield). Scavengers like hydroquinone suppress undesired termination pathways. Monitoring by EPR or radical clock substrates can further elucidate mechanisms .

Q. What strategies mitigate protodeboronation and homocoupling side reactions in SM couplings with electron-deficient aryl trifluoroborates?

  • Methodological Answer :
  • Base selection : Use weak bases (e.g., K₂CO₃) to slow hydrolysis of BF₃⁻ to boronic acid, reducing protodeboronation .
  • Solvent optimization : Biphasic toluene/water systems minimize side reactions compared to pure THF .
  • Additives : Fluoride scavengers (e.g., MgSO₄) prevent catalyst poisoning by free F⁻ ions .

Q. How can this compound be applied in synthesizing heteroaromatic compounds?

  • Methodological Answer : React with ynones and amidines in refluxing toluene to form pyrimidine derivatives. For example, heating with benzamidine yields 2,6-diphenylpyrimidine-trifluoroborates via cyclocondensation. Precipitation from acetone/ether ensures purity .

Q. What role does this compound play in materials science beyond organic synthesis?

  • Methodological Answer : In perovskite solar cells, potassium trifluoroborates passivate defects at grain boundaries. Spray-coating a precursor solution with 1% w/w additive improves charge-carrier lifetimes and device efficiency (e.g., PCE increases from 18% to 21%) by neutralizing Pb²⁺ vacancies .

Methodological Comparison Table

Application Key Conditions Outcome Reference
SM Coupling with Aryl ChloridesPd(OAc)₂, SPhos, K₂CO₃, THF/H₂O, 80°C>95% yield, minimal homocoupling
Pyrimidine SynthesisToluene, amidine, reflux, 1 h70–85% yield after precipitation
Defect Passivation1% w/w in perovskite precursor, spray-coatPCE increase by 3% (18% → 21%)

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